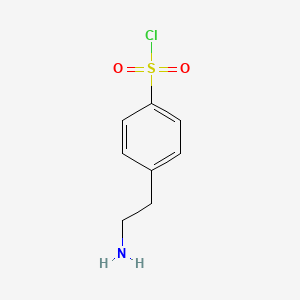![molecular formula C17H11ClN4O B12960903 8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960903.png)
8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: alprazolam , belongs to the class of triazolobenzodiazepines. It exhibits potent sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. Alprazolam is commonly prescribed for conditions such as insomnia, anxiety, tension, fear, and epileptic seizures .
Métodos De Preparación
Synthetic Routes:: The synthesis of alprazolam involves several steps. One common synthetic route includes the condensation of 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with ethyl formate, followed by cyclization to form the pyrazinone ring. The detailed reaction conditions and intermediates can be found in the literature .
Industrial Production:: Alprazolam is industrially produced through efficient synthetic processes, ensuring high purity and yield. specific industrial methods are proprietary and may not be widely disclosed.
Análisis De Reacciones Químicas
Reactions:: Alprazolam can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Alprazolam can be oxidized to form its corresponding 4-hydroxy derivative.
Reduction: Reduction of the 4-hydroxy group yields the active compound.
Substitution: Alprazolam can undergo nucleophilic substitution reactions at the chlorine atom.
Major Products:: The major products formed during these reactions include the active alprazolam molecule and its derivatives.
Aplicaciones Científicas De Investigación
Alprazolam finds applications in various fields:
Clinical Medicine: It is widely used to manage anxiety disorders, panic attacks, and insomnia.
Neuroscience Research: Alprazolam helps study GABAergic neurotransmission and receptor modulation.
Pharmacology: Researchers investigate its pharmacokinetics, metabolism, and drug interactions.
Industry: Alprazolam is a key component in the pharmaceutical industry.
Mecanismo De Acción
Alprazolam enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors. This leads to increased chloride ion influx, resulting in neuronal hyperpolarization and reduced excitability. The compound’s anxiolytic and sedative effects stem from this mechanism.
Comparación Con Compuestos Similares
Alprazolam shares similarities with other benzodiazepines, such as diazepam, lorazepam, and clonazepam. its unique structure and pharmacological profile set it apart.
Propiedades
Fórmula molecular |
C17H11ClN4O |
|---|---|
Peso molecular |
322.7 g/mol |
Nombre IUPAC |
8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C17H11ClN4O/c18-15-16-20-22(13-9-5-2-6-10-13)17(23)21(16)11-14(19-15)12-7-3-1-4-8-12/h1-11H |
Clave InChI |
FJNBAVPRANUPNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C(=NN(C3=O)C4=CC=CC=C4)C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)

![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)
![3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B12960839.png)






![tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12960860.png)
![4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)

![8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960878.png)
